2,7-Dichloro-1,8-naphthyridine
CAS No.: 55243-02-2
Cat. No.: VC20761041
Molecular Formula: C8H4Cl2N2
Molecular Weight: 199.03 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 55243-02-2 |
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Molecular Formula | C8H4Cl2N2 |
Molecular Weight | 199.03 g/mol |
IUPAC Name | 2,7-dichloro-1,8-naphthyridine |
Standard InChI | InChI=1S/C8H4Cl2N2/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H |
Standard InChI Key | BCTQOZWTYDPEPM-UHFFFAOYSA-N |
SMILES | C1=CC(=NC2=C1C=CC(=N2)Cl)Cl |
Canonical SMILES | C1=CC(=NC2=C1C=CC(=N2)Cl)Cl |
Overview of 2,7-Dichloro-1,8-naphthyridine
2,7-Dichloro-1,8-naphthyridine is a heterocyclic organic compound with the molecular formula
. It belongs to the naphthyridine class, characterized by two fused pyridine rings. The compound features chlorine substitutions at the 2 and 7 positions of the naphthyridine structure, which significantly influence its chemical reactivity and biological activity.
Structural Characteristics
The structural representation of 2,7-Dichloro-1,8-naphthyridine can be summarized as follows:
Property | Value |
---|---|
IUPAC Name | 2,7-Dichloro-1,8-naphthyridine |
Molecular Formula |
text|
| Molecular Weight | 199.03 g/mol |
| CAS Number | 55243-02-2 |
| InChI Key | BCTQOZWTYDPEPM-UHFFFAOYSA-N |
The presence of chlorine atoms at specific positions enhances its reactivity in substitution reactions and provides unique properties compared to its analogs.
Laboratory Synthesis
The synthesis of 2,7-Dichloro-1,8-naphthyridine typically involves:
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Reacting 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal.
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Utilizing solvents like dioxane and catalysts such as selenium dioxide to facilitate the reaction.
Industrial Production
In industrial settings, synthesis methods are scaled up using continuous flow reactors to maintain product quality and yield. Inert atmospheres (e.g., nitrogen or argon) are employed to prevent side reactions.
Types of Reactions
This compound can undergo several types of reactions:
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Substitution Reactions: Chlorine atoms can be replaced by other functional groups.
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Oxidation and Reduction: It can be oxidized or reduced under specific conditions.
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Cross-Coupling Reactions: Participates in reactions like Suzuki-Miyaura to form complex structures.
Major Products
The reactions yield various substituted naphthyridines with diverse functional groups, enhancing their potential applications in organic synthesis.
Anticancer Activity
Studies have demonstrated that 2,7-Dichloro-1,8-naphthyridine shows cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism involves inhibition of topoisomerase II leading to DNA intercalation and apoptosis.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
HepG2 | 3.2 | Topoisomerase II inhibition |
MCF-7 | Comparable to doxorubicin | G2/M phase cell cycle arrest |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases.
Research Applications
The diverse applications of 2,7-Dichloro-1,8-naphthyridine include:
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As a building block in organic synthesis.
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For studying biological activities related to antimicrobial and anticancer properties.
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In medicinal chemistry for developing new therapeutic agents.
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In industrial applications for synthesizing dyes and pigments.
Comparison with Similar Compounds
A comparison with similar compounds highlights the uniqueness of 2,7-Dichloro-1,8-naphthyridine:
Compound | Key Differences |
---|---|
1,8-Naphthyridine | Parent compound without chlorine substitutions |
2,7-Diamino-1,8-naphthyridine | Contains amino groups instead of chlorine |
2,7-Dimethyl-1,8-naphthyridine | Contains methyl groups instead of chlorine |
The presence of chlorine atoms enhances its reactivity and biological activity compared to these analogs.
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